molecular formula C8H7NO3S B12816111 2-Hydroxy-5-(methylsulfonyl)benzonitrile

2-Hydroxy-5-(methylsulfonyl)benzonitrile

Cat. No.: B12816111
M. Wt: 197.21 g/mol
InChI Key: MWNGHNVWBUZRJO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H7NO3S It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the second position and a methylsulfonyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(methylsulfonyl)benzonitrile typically involves the introduction of the hydroxyl and methylsulfonyl groups onto a benzonitrile core. One common method involves the sulfonation of 2-hydroxybenzonitrile followed by methylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the correct positioning of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The hydroxyl and methylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide variety of substituted benzonitrile derivatives.

Scientific Research Applications

2-Hydroxy-5-(methylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylsulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The nitrile group can also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.

    5-Methylsulfonylbenzonitrile: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

    2-Hydroxy-4-(methylsulfonyl)benzonitrile: Similar structure but with different positioning of the methylsulfonyl group, leading to variations in reactivity and applications.

Uniqueness

2-Hydroxy-5-(methylsulfonyl)benzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and potential applications. The combination of hydroxyl, methylsulfonyl, and nitrile groups allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

2-hydroxy-5-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H7NO3S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3

InChI Key

MWNGHNVWBUZRJO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)C#N

Origin of Product

United States

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